molecular formula C5H14N4O2 B7796904 CID 1383

CID 1383

Cat. No. B7796904
M. Wt: 162.19 g/mol
InChI Key: AXAGAUVQMYPYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 1383 is a useful research compound. Its molecular formula is C5H14N4O2 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1383 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1383 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells

    Chemically induced dimerization (CID) is a tool for studying various biological processes, especially signal transductions, with precision and spatiotemporal resolution. It provides control over protein function, aiding in dissecting intricate biological pathways (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation

    The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms allows for inducible gene regulation and editing in human cells and mice. It offers ways to fine-tune gene expression and manipulate biological signals (Ma et al., 2023).

  • Reversible Control of Protein Localization in Living Cells

    A novel chemical inducer of protein dimerization has been developed that can be rapidly activated and deactivated using light. This enables controlling various cellular events such as peroxisome transport and mitotic checkpoint signaling, showcasing the potential of CID in cellular and molecular biology (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology

    CID has resolved numerous issues in cell biology, particularly in understanding the signaling paradox of small molecules generating a wide range of responses. It has led to novel CID substrates and technical advances for specific and orthogonal manipulation of multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Barley

    CID, in the context of carbon isotope discrimination, has been used as a selection criterion to improve water use efficiency and productivity in barley under various environmental conditions. This indicates the utility of CID in agricultural practices and crop improvement (Anyia et al., 2007).

properties

IUPAC Name

N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAGAUVQMYPYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1383

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.